1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one
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Overview
Description
3-Deazauridine is a structural analog of uridine, a naturally occurring nucleoside. It is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase . This compound has garnered interest due to its potential antitumor and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deazauridine typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 of the uridine molecule with a carbon atom . This process can be achieved through various chemical reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of 3-Deazauridine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Deazauridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the pyrimidine ring.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Deazauridine, which can have different biological activities and properties .
Scientific Research Applications
3-Deazauridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is studied for its effects on cellular processes, including RNA synthesis and cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
3-Deazauridine exerts its effects by inhibiting cytidine triphosphate synthetase, leading to a reduction in cellular cytidine triphosphate levels . This inhibition disrupts RNA synthesis, which is crucial for the replication of RNA viruses and the proliferation of cancer cells . The compound’s molecular targets include enzymes involved in nucleotide biosynthesis and RNA polymerases .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another nucleoside analog with antitumor activity.
Cytosine Arabinoside: Used in the treatment of certain cancers.
Thymidine: A nucleoside involved in DNA synthesis.
Uniqueness
3-Deazauridine is unique due to its specific inhibition of cytidine triphosphate synthetase and its ability to enhance the cytotoxicity of other antitumor agents . Its structural modification at position 3 distinguishes it from other nucleoside analogs and contributes to its distinct biological activities .
Biological Activity
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one, also known by its CAS number 13491-41-3, is a compound with significant biological potential. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H13N3O6
- Molecular Weight : 259.216 g/mol
- Density : 1.93 g/cm³
- Boiling Point : 576.1 °C at 760 mmHg
- Flash Point : 302.2 °C
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular processes.
- Inhibition of Cell Proliferation : Research indicates that the compound exhibits antiproliferative effects on mammalian cells. This action is primarily linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division .
- Regulation of Cell Cycle : The compound has been shown to affect cell cycle regulation, which is crucial for controlling cell growth and proliferation. This property suggests its potential utility in cancer therapy, particularly for tumors with high levels of cytidine deaminase (CDA) expression .
- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals.
Case Studies and Research Findings
Potential Applications
Based on its biological activity, this compound may have applications in:
- Cancer Therapy : As a potential chemotherapeutic agent due to its antiproliferative effects.
- Pharmaceutical Development : As a lead compound for developing new drugs targeting specific cancers or diseases associated with cell proliferation.
Properties
Molecular Formula |
C10H13NO6 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2 |
InChI Key |
CBOKZNLSFMZJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |
solubility |
H2O 18 (mg/mL) DMSO > 150 (mg/mL) EtOH < 1 (mg/mL) DMF > 150 (mg/mL) EtOAc 0.2 (mg/mL) CHC13 0.2 (mg/mL) |
Origin of Product |
United States |
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